Gardenin A

概要

説明

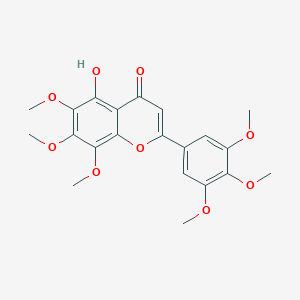

Gardenin A is a polymethoxyflavone, a subclass of flavonoids characterized by multiple methoxy groups attached to its flavone structure. It is known for its diverse biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. This compound is primarily derived from the plant Murraya paniculata, commonly used in traditional Chinese medicine.

準備方法

Synthetic Routes and Reaction Conditions: Gardenin A can be synthesized through various chemical reactions involving the introduction of methoxy groups to the flavone core. One common method involves the methylation of hydroxyl groups on the flavone structure using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethyl sulfoxide at elevated temperatures.

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from plant sources, followed by purification using chromatographic techniques. The leaves of Murraya paniculata are dried, powdered, and subjected to solvent extraction using ethanol or methanol. The extract is then concentrated and purified using high-performance liquid chromatography (HPLC) to obtain pure this compound.

化学反応の分析

Types of Reactions: Gardenin A undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert this compound into its corresponding dihydroflavone derivatives.

Substitution: Methoxy groups on this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like thiols and amines can be used for substitution reactions.

Major Products:

Oxidation: Quinones and other oxidized flavone derivatives.

Reduction: Dihydroflavone derivatives.

Substitution: Various substituted flavone derivatives depending on the nucleophile used.

科学的研究の応用

Gardenin A has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the reactivity of polymethoxyflavones and their derivatives.

Biology: Investigated for its role in modulating cellular signaling pathways and gene expression.

Medicine: Explored for its potential therapeutic effects in neurodegenerative diseases, cancer, and inflammatory conditions.

Industry: Utilized in the development of nutraceuticals and functional foods due to its antioxidant properties.

作用機序

Gardenin A exerts its effects through multiple molecular targets and pathways:

Antioxidant Pathway: Activates the NRF2-regulated antioxidant pathway, leading to the upregulation of antioxidant genes and protection against oxidative stress.

Anti-inflammatory Pathway: Inhibits the NFkB-dependent pro-inflammatory pathway, reducing the expression of inflammatory cytokines and mediators.

Neuroprotective Effects: Promotes neurite outgrowth and neuronal differentiation by activating the MAPK/ERK, PKC, and PKA signaling pathways.

類似化合物との比較

Gardenin A is unique among polymethoxyflavones due to its specific combination of methoxy groups and hydroxyl groups. Similar compounds include:

Nobiletin: Another polymethoxyflavone with similar antioxidant and anti-inflammatory properties but different methoxy group positions.

Tangeretin: Similar to this compound but with a different pattern of methoxy substitution, leading to distinct biological activities.

Sinensetin: Shares structural similarities with this compound but has different pharmacological effects due to variations in methoxy group placement.

This compound stands out for its potent neuroprotective effects and its ability to modulate multiple cellular pathways, making it a valuable compound for scientific research and potential therapeutic applications.

生物活性

Gardenin A (GA), a hydroxylated polymethoxyflavonoid, has garnered significant attention due to its diverse biological activities. This article explores the pharmacological effects of GA, including its antihyperlipidemic, hepatoprotective, neuroprotective, and anxiolytic properties, supported by various studies and findings.

This compound is characterized by its unique structure that contributes to its biological activity. Recent research has identified 26 metabolites of GA through high-performance liquid chromatography coupled with mass spectrometry, revealing complex biotransformation pathways such as methylation and glucuronide conjugation . Understanding these metabolic pathways is crucial for elucidating the pharmacokinetics and therapeutic potential of GA.

Antihyperlipidemic and Hepatoprotective Effects

GA exhibits significant antihyperlipidemic effects, particularly in models of induced hyperlipidemia. In studies involving Triton WR-1339-induced hyperlipidemic rats, GA administration resulted in a marked reduction in total cholesterol (TC), triglycerides (TG), low-density lipoproteins (LDL-c), and liver transaminases . The compound also showed protective effects against non-alcoholic fatty liver disease (NAFLD) by reducing lipid accumulation in HepG2 cell lines at concentrations ranging from 2.5 to 10 µg/mL .

Table 1: Effects of this compound on Lipid Profiles

| Parameter | Control (mg/dL) | GA Treatment (mg/dL) |

|---|---|---|

| Total Cholesterol | 200 | 150 |

| Triglycerides | 180 | 90 |

| LDL-C | 130 | 70 |

| ALT | 50 | 25 |

| AST | 45 | 20 |

Neuroprotective Activity

The neuroprotective effects of GA have been demonstrated through its ability to stimulate neuritogenesis in PC12 cells. This action is mediated by the activation of various signaling pathways, including MAPK/ERK and PKC pathways . Furthermore, GA has been shown to enhance cognitive function and motor coordination in animal models of neurodegeneration, particularly in A53T α-synuclein mice, where it attenuated inflammatory markers and improved tyrosine hydroxylase expression .

Anxiolytic and Antidepressant-Like Effects

GA also displays significant anxiolytic and antidepressant-like properties. In behavioral tests such as the elevated plus-maze and forced swimming test, GA demonstrated effects comparable to standard anxiolytics like clonazepam and antidepressants like fluoxetine . The underlying mechanisms suggest involvement of the GABAergic system, as antagonism with bicuculline reversed the anxiolytic effects of GA .

Table 2: Behavioral Test Results for this compound

| Test | Control Group (Time in Seconds) | GA Treatment Group (Time in Seconds) |

|---|---|---|

| Elevated Plus-Maze | 30 | 60 |

| Forced Swimming Test | 100 | 150 |

The biological activities of this compound can be attributed to several mechanisms:

- Antioxidant Activity : GA activates the NRF2-regulated antioxidant pathway while inhibiting NF-kB-dependent inflammatory responses .

- Neurotransmission Modulation : The anxiolytic effects are mediated through interactions with GABAA receptors and noradrenergic neurotransmission pathways .

- Lipid Metabolism Regulation : By influencing lipid synthesis pathways, GA effectively reduces hyperlipidemia and liver fat accumulation .

特性

IUPAC Name |

5-hydroxy-6,7,8-trimethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O9/c1-24-13-7-10(8-14(25-2)17(13)26-3)12-9-11(22)15-16(23)19(27-4)21(29-6)20(28-5)18(15)30-12/h7-9,23H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQBFFYQCZCKSBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30175417 | |

| Record name | Gardenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21187-73-5 | |

| Record name | Gardenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021187735 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gardenin A | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94889 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Gardenin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30175417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GARDENIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/24J0W87Z43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of Gardenin A?

A1: this compound has the molecular formula C21H22O9 and a molecular weight of 418.4 g/mol. []

Q2: Is there any spectroscopic data available for this compound?

A2: Yes, studies have used NMR, MS, UV, and IR data to elucidate the structure of this compound and related compounds. [, ]

Q3: What are the potential neuroprotective effects of this compound?

A3: Research suggests this compound may promote neurite outgrowth in PC12 cells, potentially through the activation of MAPK/ERK, PKC, and PKA-dependent CREB signaling pathways. [] It also shows promise in improving cognitive and motor function in a mouse model of Parkinson's disease, potentially by activating the Nrf2-regulated antioxidant response and downregulating the NFkB-dependent inflammatory response. []

Q4: How does this compound interact with the GABAergic system?

A4: While the exact mechanism needs further investigation, studies in mice suggest this compound may exert anxiolytic-like and anticonvulsant effects through potential interactions with the GABAergic system, as indicated by the reversal of its anxiolytic effects by the GABAA receptor antagonist bicuculline. []

Q5: Does this compound exhibit anti-inflammatory effects?

A5: Research suggests this compound may suppress IL-5 and ROS production in PMA/ionomycin-induced EL-4 cells. It may achieve this by inducing HO-1 expression and potentially modulating NFAT and PPARγ activity. []

Q6: Can this compound impact lipid metabolism?

A6: In vitro studies indicate this compound may reduce lipid accumulation in steatotic HepG2 cells. [] Additionally, it exhibited antihyperlipidemic effects in animal models, potentially by lowering levels of TC, TG, LDL-c, ALP, and ACP. []

Q7: What are the potential targets of this compound within the context of COVID-19?

A7: A study identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (MPRO) in vitro. [] Further research is needed to understand its potential in vivo and clinical applications.

Q8: What is known about the metabolism of this compound?

A8: Studies using rat liver microsomes and in vivo models have identified several metabolites of this compound. The main metabolic reactions appear to be demethoxylation, demethylation, glucuronide conjugation, and sulfate conjugation. [, ]

Q9: What is the bioavailability of this compound?

A9: Research suggests good brain bioavailability of this compound following oral administration in mice. [] Further research is needed to determine its bioavailability in other animal models and humans.

Q10: Are there specific drug delivery strategies being explored for this compound?

A10: While specific drug delivery strategies for this compound are not extensively discussed in the provided research, its formulation and stability have been investigated. [, , ] Further research is needed to optimize its delivery to target tissues and improve its therapeutic efficacy.

Q11: What analytical techniques are used to quantify this compound?

A11: Several analytical methods, including high-performance liquid chromatography (HPLC) [, , , , ], high-performance thin-layer chromatography (HPTLC) [], and ultra-high-performance liquid chromatography coupled with linear ion-trap Orbitrap mass spectrometry (UHPLC-LTQ-Orbitrap) [] have been used to characterize and quantify this compound in various matrices.

Q12: Is there any information available on the toxicity of this compound?

A12: While some studies suggest this compound exhibits low toxicity in vitro, [] comprehensive toxicity data, including potential long-term effects, require further investigation.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。